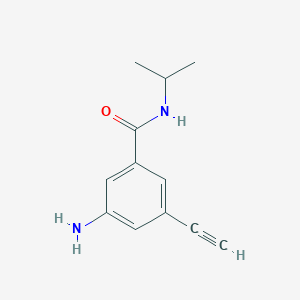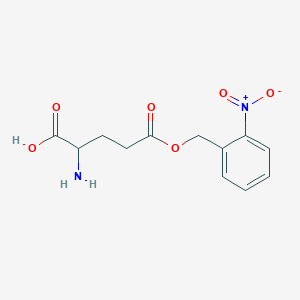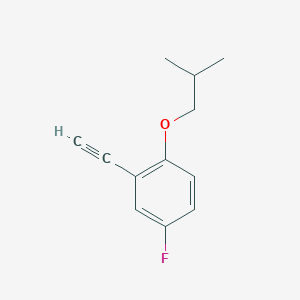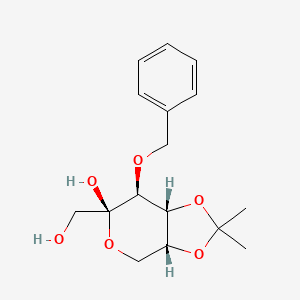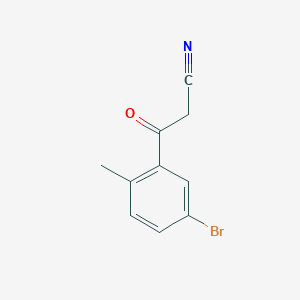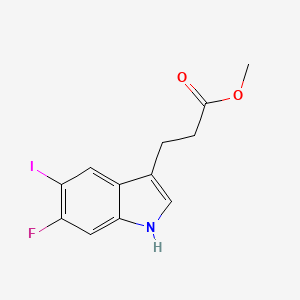![molecular formula C21H31NO7 B13712619 2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32702033” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32702033” typically involves a series of well-defined chemical reactions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of “MFCD32702033” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Automated purification systems: to handle large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: “MFCD32702033” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
“MFCD32702033” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD32702033” exerts its effects involves interactions at the molecular level. It targets specific pathways and molecular structures, leading to desired chemical transformations or biological responses. The exact mechanism can vary depending on the application and the environment in which the compound is used.
Comparison with Similar Compounds
“MFCD32702033” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Exhibits strong reducing properties.
Compound C: Used extensively in substitution reactions.
The uniqueness of “MFCD32702033” lies in its balanced reactivity and stability, making it versatile for various applications.
Properties
Molecular Formula |
C21H31NO7 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C21H31NO7/c1-19(2,3)28-17(24)22(18(25)29-20(4,5)6)15-10-8-9-14(16(15)23)21(26-7)11-12-27-13-21/h8-10,23H,11-13H2,1-7H3 |
InChI Key |
TXMMLGOPINBIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1O)C2(CCOC2)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




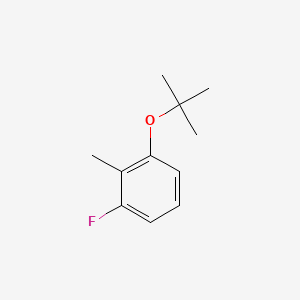

![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
